molecular formula C11H11BrN2O2S B12091235 Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

Cat. No.: B12091235
M. Wt: 315.19 g/mol
InChI Key: QBFSAOBPDDHYPJ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a complex organic compound with the molecular formula C11H11BrN2O2S It is characterized by the presence of a thieno[2,3-c]pyridazine core, which is a fused heterocyclic system containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 3,4-dimethylthiophene to obtain 5-bromo-3,4-dimethylthiophene. This intermediate is then subjected to a cyclization reaction with hydrazine derivatives to form the thieno[2,3-c]pyridazine ring system. The final step involves esterification with ethyl chloroformate to introduce the ethyl carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis is also considered to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ethyl carboxylate group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Various substituted thieno[2,3-c]pyridazine derivatives.

    Oxidation Products: Oxidized forms of the thieno[2,3-c]pyridazine ring.

    Reduction Products: Reduced derivatives with altered functional groups.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate
  • Ethyl 5-fluoro-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate
  • Ethyl 5-iodo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

Uniqueness

Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s interaction with molecular targets and its overall stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C11H11BrN2O2S

Molecular Weight

315.19 g/mol

IUPAC Name

ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C11H11BrN2O2S/c1-4-16-11(15)9-8(12)7-5(2)6(3)13-14-10(7)17-9/h4H2,1-3H3

InChI Key

QBFSAOBPDDHYPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=NC(=C2C)C)Br

Origin of Product

United States

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